(S)-ZINC-3573

Description

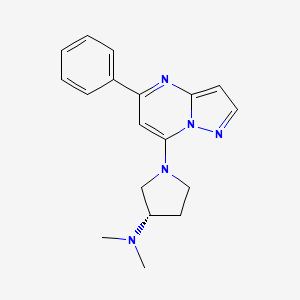

Structure

3D Structure

Propriétés

IUPAC Name |

(3S)-N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5/c1-21(2)15-9-11-22(13-15)18-12-16(14-6-4-3-5-7-14)20-17-8-10-19-23(17)18/h3-8,10,12,15H,9,11,13H2,1-2H3/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBSPAZCFAIBJL-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(C1)C2=CC(=NC3=CC=NN32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1CCN(C1)C2=CC(=NC3=CC=NN32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-ZINC-3573: A Comprehensive Technical Guide for Researchers

An In-depth Technical Guide on the Chemical Structure, Properties, and Experimental Applications of (S)-ZINC-3573 as a Negative Control for the MRGPRX2 Receptor.

Introduction

This compound is the inactive enantiomer of (R)-ZINC-3573, a potent and selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2). This receptor, primarily expressed in mast cells and sensory neurons of primates, is implicated in a variety of physiological and pathological processes, including neurogenic inflammation, pain, and itch, as well as pseudo-allergic drug reactions. The stereospecificity of MRGPRX2 activation by the ZINC-3573 enantiomers makes the (S)-isomer an invaluable tool for researchers. It serves as an ideal negative control, enabling the precise dissection of MRGPRX2-mediated effects from off-target or non-specific interactions in cellular and biochemical assays. This guide provides a detailed overview of the chemical structure, properties, and experimental applications of this compound for professionals in drug development and biomedical research.

Chemical Structure and Properties

This compound, systematically named (3S)-N,N-Dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinamine, is a small molecule with a well-defined stereochemistry that dictates its biological inactivity at the MRGPRX2 receptor. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (3S)-N,N-Dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinamine |

| Synonyms | (S)-ZINC7243573 |

| Molecular Formula | C₁₈H₂₁N₅ |

| Molecular Weight | 307.39 g/mol |

| CAS Number | 2095596-11-3 |

| Appearance | White to beige powder |

| Purity | ≥98% (HPLC) |

| Solubility | DMSO: ~50 mg/mL (~162.7 mM) |

| SMILES String | CN(--INVALID-LINK--CN1C2=CC(C3=CC=CC=C3)=NC4=CC=NN24)C |

| InChI Key | XKBSPAZCFAIBJL-HNNXBMFYSA-N |

| Storage | Store at 2-8°C for short term, -20°C for long term |

Biological Inactivity and Role as a Negative Control

The primary utility of this compound lies in its lack of agonistic activity at the MRGPRX2 receptor. While its enantiomer, (R)-ZINC-3573, is a potent agonist with a reported EC₅₀ of approximately 0.74 µM for MRGPRX2, this compound displays no significant activity at concentrations up to 100 µM. This stark difference in activity provides a robust experimental control. By comparing the cellular response to the (R)- and (S)-enantiomers, researchers can confidently attribute any observed effects of (R)-ZINC-3573 to its specific interaction with the MRGPRX2 receptor.

Comparative Biological Activity:

| Compound | Target Receptor | Activity | EC₅₀ |

| (R)-ZINC-3573 | MRGPRX2 | Agonist | ~0.74 µM |

| This compound | MRGPRX2 | Inactive | >100 µM |

This probe pair is essential for validating MRGPRX2-dependent signaling and for assessing the selectivity of novel compounds targeting this receptor.

MRGPRX2 Signaling Pathway

Activation of MRGPRX2 by an agonist like (R)-ZINC-3573 initiates a downstream signaling cascade primarily through the coupling to Gαq and Gαi proteins.[1][2] This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a key event in mast cell degranulation.[3] This signaling cascade culminates in the release of histamine, β-hexosaminidase, and other pro-inflammatory mediators. The pathway highlights the importance of using this compound to ensure that observed Ca²⁺ flux and degranulation are specifically due to MRGPRX2 activation.

Experimental Protocols

The use of this compound as a negative control is critical in a variety of assays designed to study MRGPRX2 function. Below are detailed methodologies for key experiments.

β-Arrestin Recruitment Assay (PRESTO-Tango)

This assay measures ligand-induced recruitment of β-arrestin2 to the receptor, a hallmark of GPCR activation.

-

Cell Line: HTLA cells, which stably express a tTA-dependent luciferase reporter and a β-arrestin2-TEV protease fusion gene.

-

Protocol:

-

Coat 384-well plates with poly-L-lysine (25 µg/mL) for 30-120 minutes at room temperature.

-

Seed HTLA cells in the coated plates.

-

Transfect cells with a plasmid encoding the MRGPRX2-Tango construct using a suitable transfection reagent (e.g., calcium phosphate precipitation).

-

After overnight incubation, replace the medium with fresh DMEM containing 1% FBS.

-

Prepare serial dilutions of (R)-ZINC-3573 and this compound. A typical concentration range would be from 10 nM to 100 µM.

-

Add the compounds to the cells and incubate overnight at 37°C.

-

The following day, remove the medium and add a luciferase substrate (e.g., Bright-Glo reagent).

-

Incubate for 20 minutes at room temperature in the dark.

-

Measure luminescence using a plate reader. A significant increase in luminescence in response to (R)-ZINC-3573 but not this compound indicates specific MRGPRX2 activation.

-

Intracellular Calcium Mobilization Assay (FLIPR)

This assay directly measures the increase in intracellular calcium concentration following receptor activation.

-

Cell Line: HEK-293 cells stably or transiently expressing MRGPRX2.

-

Protocol:

-

Seed MRGPRX2-expressing HEK-293 cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.

-

Prepare a dye loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of a FLIPR Calcium Assay Kit) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

-

Remove the culture medium from the cells and add the dye loading buffer.

-

Incubate the plate for 1-2 hours at 37°C, protected from light. Washing steps are typically not required with modern kits that contain masking dyes.

-

Prepare compound plates with serial dilutions of (R)-ZINC-3573 and this compound.

-

Place both the cell and compound plates into a Fluorometric Imaging Plate Reader (FLIPR).

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

The instrument will then add the compounds to the cell plate, and fluorescence will be continuously monitored for 2-3 minutes to detect changes in intracellular calcium. A rapid increase in fluorescence upon addition of (R)-ZINC-3573, with no response to this compound, confirms MRGPRX2-mediated calcium release.

-

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of granular contents, such as the enzyme β-hexosaminidase, from mast cells upon activation.

-

Cell Line: Human mast cell line, LAD2.

-

Protocol:

-

Culture LAD2 cells in complete StemPro®-34 medium supplemented with 100 ng/mL recombinant human stem cell factor (rhSCF).

-

Plate the LAD2 cells (e.g., 5,000-10,000 cells/well) in a 96-well plate.

-

Wash the cells with an appropriate buffer (e.g., HEPES buffer with 0.04% BSA).

-

Add serial dilutions of (R)-ZINC-3573 and this compound to the cells and incubate for 30 minutes at 37°C.

-

After incubation, centrifuge the plate at low speed (e.g., 200 x g) for 5 minutes to pellet the cells.

-

Carefully collect the supernatant from each well.

-

To measure total β-hexosaminidase content, lyse the cells in the remaining wells with a buffer containing 0.1% Triton X-100.

-

Transfer the supernatant and cell lysate samples to a new plate containing the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in a citrate buffer.

-

Incubate for 90 minutes at 37°C.

-

Stop the reaction by adding a high pH stop solution (e.g., 0.4 M Glycine).

-

Read the absorbance at 405 nm. The percentage of degranulation is calculated as the amount of β-hexosaminidase in the supernatant relative to the total amount in the cell lysate. Specific degranulation should only be observed in response to (R)-ZINC-3573.

-

Logical Relationships and Experimental Workflow

The relationship between the ZINC-3573 enantiomers and their effect on MRGPRX2 is a clear example of stereospecificity in pharmacology. This relationship is fundamental to the design of controlled experiments.

A typical experimental workflow for validating a potential MRGPRX2 agonist would involve a series of assays where this compound is used as a crucial negative control at each step.

Conclusion

This compound is an indispensable research tool for the study of the MRGPRX2 receptor. Its defined chemical structure and confirmed biological inactivity make it the gold-standard negative control for its potent enantiomer, (R)-ZINC-3573. For researchers and drug development professionals, the proper use of this enantiomeric pair is crucial for generating specific, reproducible, and high-quality data, thereby advancing our understanding of MRGPRX2 in health and disease.

References

A Comprehensive Technical Guide to (S)-ZINC-3573: The Inactive Control for the MRGPRX2 Agonist Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-ZINC-3573 is the inactive enantiomer of the potent and selective Mas-related G protein-coupled receptor X2 (MRGPRX2) agonist, (R)-ZINC-3573.[1] As a stereoisomeric negative control, this compound is an indispensable tool for researchers studying the biology of MRGPRX2, a primate-exclusive receptor implicated in pain, itch, and mast cell-mediated pseudo-allergic reactions.[2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, its use in experimental settings, and detailed protocols for assays where it serves as a crucial control.

Chemical Properties and Data

This compound, with the CAS number 2095596-11-3 , is a synthetic small molecule that is structurally identical to its active (R)-enantiomer, differing only in its stereochemistry.[4] This subtle difference renders it largely inactive at the MRGPRX2 receptor, making it an ideal negative control to distinguish specific receptor-mediated effects from non-specific or off-target activities of (R)-ZINC-3573.[5]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 2095596-11-3 | [4] |

| Molecular Formula | C₁₈H₂₁N₅ | [5] |

| Molecular Weight | 307.40 g/mol | [5] |

| Appearance | Light yellow to yellow solid | [4] |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble in DMSO | [3] |

| Storage | Powder: -20°C for long-term storage | [1] |

Biological Activity

The defining characteristic of this compound is its lack of significant biological activity at the MRGPRX2 receptor, in stark contrast to its (R)-enantiomer.

| Compound | Assay | EC₅₀ | Reference |

| This compound | PRESTO-Tango | > 100 µM | [3] |

| This compound | FLIPR Calcium Assay | > 100 µM | [3] |

| (R)-ZINC-3573 | PRESTO-Tango | 740 nM | [3][6] |

| (R)-ZINC-3573 | FLIPR Calcium Assay | 1 µM | [3] |

Role in MRGPRX2 Research

The primary utility of this compound lies in its use as a negative control in experiments investigating the function of MRGPRX2. By comparing the cellular or physiological responses to (R)-ZINC-3573 with the lack of response to this compound, researchers can confidently attribute the observed effects to the specific activation of MRGPRX2.

MRGPRX2 Signaling Pathway

Activation of MRGPRX2 by agonists such as (R)-ZINC-3573 initiates a signaling cascade that is primarily coupled through Gαq and Gαi proteins.[7] This leads to the activation of downstream effector molecules, culminating in cellular responses like mast cell degranulation and the sensation of itch.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eubopen.org [eubopen.org]

- 4. Modulation of the Mas-Related G Protein-Coupled Receptor X2 (MRGPRX2) by Xenobiotic Compounds and Its Relevance to Human Diseases [mdpi.com]

- 5. medkoo.com [medkoo.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K-Interconnection between Early and Late Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inactive Enantiomer: A Technical Guide to (S)-ZINC-3573

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and Synthesis of (S)-ZINC-3573, the Stereoisomeric Negative Control for the MRGPRX2 Agonist Probe (R)-ZINC-3573.

Introduction

This compound is the inactive enantiomer of the potent and selective Mas-related G protein-coupled receptor X2 (MRGPRX2) agonist, (R)-ZINC-3573.[1][2][3] The discovery of this stereoisomeric pair has provided the scientific community with an invaluable tool for investigating the pharmacology and physiology of MRGPRX2, a receptor implicated in pain, itch, and mast cell-mediated inflammatory responses.[3] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, with a focus on its role as a negative control to validate MRGPRX2-dependent signaling.

Discovery: An In Silico Approach

The identification of the ZINC-3573 scaffold was the result of a large-scale in silico screening effort. Researchers utilized homology models of the MRGPRX2 receptor to dock millions of commercially available small molecules from the ZINC database.[3] This structure-based virtual screening approach predicted ZINC-3573 as a potential ligand for MRGPRX2. Subsequent synthesis and biological testing of the racemic mixture confirmed its activity, leading to the separation and characterization of the individual enantiomers.[3]

Biological Activity and Role as a Negative Control

This compound is characterized by its lack of significant biological activity at the MRGPRX2 receptor, in stark contrast to its (R)-enantiomer. This makes it an ideal negative control for in vitro and cellular assays.

Quantitative Biological Data

The following table summarizes the key quantitative data for both (R)-ZINC-3573 and this compound, highlighting the stereoselectivity of the MRGPRX2 receptor.

| Compound | Assay | Parameter | Value | Reference |

| (R)-ZINC-3573 | PRESTO-Tango | EC₅₀ | 740 nM | |

| This compound | PRESTO-Tango | Activity | No activity below 100 µM | [1][4] |

| (R)-ZINC-3573 | Calcium Mobilization (FLIPR) | EC₅₀ | ~1 µM | [3] |

| This compound | Calcium Mobilization (FLIPR) | Activity | No activity below 100 µM | [2] |

| (R)-ZINC-3573 | Mast Cell Degranulation | Activity | Induces degranulation | [3] |

| This compound | Mast Cell Degranulation | Activity | Does not induce degranulation | [2] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₈H₂₁N₅ |

| Molecular Weight | 307.40 g/mol |

| CAS Number | 2095596-11-3 |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the key biological assays used for its characterization are provided below.

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in a Buchwald-Hartwig amination reaction. The following is a representative protocol based on synthetic strategies for similar compounds.

Step 1: Synthesis of 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine

A mixture of 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine and phosphorus oxychloride is heated to reflux for several hours.[1][2] After cooling, the excess phosphorus oxychloride is removed under reduced pressure. The residue is carefully quenched with ice and neutralized with a saturated sodium bicarbonate solution. The crude product is extracted with an organic solvent (e.g., dichloromethane), dried over anhydrous sodium sulfate, and purified by column chromatography to yield 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine.

Step 2: Synthesis of (S)-3-(dimethylamino)pyrrolidine

Optically pure (S)-3-(dimethylamino)pyrrolidine can be prepared from a commercially available chiral precursor, such as (S)-3-hydroxypyrrolidine. The hydroxyl group is first converted to a good leaving group, for example, by mesylation. Subsequent displacement with dimethylamine in a suitable solvent under pressure and heat yields the desired product. Purification is typically achieved by distillation or chromatography.

Step 3: Buchwald-Hartwig Amination

In a reaction vessel under an inert atmosphere (e.g., argon), 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine is dissolved in an anhydrous solvent such as toluene or dioxane. To this solution are added (S)-3-(dimethylamino)pyrrolidine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide). The reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction is quenched, and the product is extracted with an organic solvent. The crude this compound is then purified by column chromatography to yield the final product.

Caption: Synthetic workflow for this compound.

PRESTO-Tango GPCR Assay

The PRESTO-Tango (Parallel Receptor-ome Expression and Screening via Translocation-M Tango) assay is a high-throughput method to screen for GPCR activation by measuring β-arrestin recruitment.

-

Cell Culture and Transfection: HTLA cells, which stably express a β-arrestin2-TEV protease fusion protein and a tTA-dependent luciferase reporter, are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are plated in 384-well plates and transfected with a plasmid encoding the MRGPRX2-Tango construct.

-

Compound Treatment: Following transfection, cells are treated with varying concentrations of this compound or the positive control (R)-ZINC-3573.

-

Incubation: Plates are incubated for 12-16 hours to allow for receptor activation, β-arrestin recruitment, TEV protease cleavage, and subsequent luciferase expression.

-

Luminescence Reading: A luciferase substrate is added to the wells, and luminescence is measured using a plate reader. Data is normalized to a vehicle control.

Intracellular Calcium Release Assay (FLIPR)

This assay measures the ability of a compound to induce intracellular calcium mobilization, a hallmark of Gαq-coupled GPCR activation.

-

Cell Preparation: HEK293 cells stably expressing MRGPRX2 are seeded into 384-well black-walled, clear-bottom plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution, often containing probenecid to prevent dye extrusion.

-

Compound Addition and Measurement: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Baseline fluorescence is measured before the automated addition of this compound or a control compound. Fluorescence is then monitored in real-time to detect any changes in intracellular calcium concentration.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of β-hexosaminidase, an enzyme stored in mast cell granules, as a measure of degranulation.

-

Cell Culture: LAD2 human mast cells are cultured in StemPro-34 medium supplemented with stem cell factor.

-

Compound Stimulation: Cells are washed and resuspended in a buffered salt solution. They are then stimulated with various concentrations of this compound or a positive control (e.g., (R)-ZINC-3573 or substance P) for a defined period (e.g., 30 minutes) at 37°C.

-

Quantification of Release: The cells are centrifuged, and the supernatant is collected. The amount of β-hexosaminidase in the supernatant is quantified by incubating it with a substrate (p-nitrophenyl N-acetyl-β-D-glucosaminide) and measuring the absorbance of the resulting product at 405 nm. The total cellular β-hexosaminidase content is determined by lysing the cell pellet. The percentage of degranulation is calculated as the amount of enzyme in the supernatant divided by the total cellular enzyme content.

Signaling Pathway and Experimental Logic

The activation of MRGPRX2 by an agonist like (R)-ZINC-3573 initiates a Gαq-mediated signaling cascade. This compound, being inactive, does not trigger this pathway.

Caption: Agonist vs. inactive enantiomer at MRGPRX2.

Caption: Logic of using this compound as a control.

Conclusion

This compound serves as an indispensable tool for researchers studying MRGPRX2. Its lack of agonistic activity, in contrast to its potent (R)-enantiomer, allows for the rigorous validation of MRGPRX2-mediated biological phenomena. The use of this stereoisomeric pair enables the clear distinction between specific receptor-dependent effects and potential off-target or non-specific actions of a chemical probe. This technical guide provides the necessary information for the synthesis and application of this compound as a negative control in the investigation of MRGPRX2 pharmacology and signaling.

References

(S)-ZINC-3573: A Comprehensive Technical Guide to an Inactive Enantiomer for MRGPRX2 Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of (S)-ZINC-3573, the inactive enantiomer of the potent and selective Mas-related G protein-coupled receptor X2 (MRGPRX2) agonist, (R)-ZINC-3573. The stereospecificity of the interaction between ZINC-3573 and MRGPRX2 presents a critical tool for researchers studying the pharmacology and signaling of this receptor, which is implicated in pain, itch, and pseudo-allergic reactions.[1] This document outlines the profound differences in biological activity between the two enantiomers, details the mechanism of action of the active (R)-enantiomer, and provides comprehensive experimental protocols for assays relevant to the study of MRGPRX2 activation. The availability of this compound as a negative control is invaluable for distinguishing specific receptor-mediated effects from off-target phenomena.[2]

Introduction to ZINC-3573 and MRGPRX2

ZINC-3573 is a small molecule that has emerged as a valuable chemical probe for investigating the function of MRGPRX2, an orphan GPCR predominantly expressed in mast cells and small-diameter sensory neurons.[3] The biological activity of ZINC-3573 is stereospecific, with the (R)-enantiomer, (R)-ZINC-3573, acting as a selective agonist, while the (S)-enantiomer, this compound, is biologically inactive.[1][2][4] This enantiomeric pair provides a robust system for elucidating the specific roles of MRGPRX2 in physiological and pathophysiological processes.

Chemical Structure:

-

This compound: (3S)-N,N-Dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinamine[4]

-

(R)-ZINC-3573: (3R)-N,N-Dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinamine

Stereospecificity and Biological Activity

The profound difference in the biological activity of the ZINC-3573 enantiomers underscores the highly specific nature of the ligand-receptor interaction.

Data Summary

| Compound | Target | Assay | Activity (EC50) | Notes |

| (R)-ZINC-3573 | MRGPRX2 | PRESTO-Tango | 740 nM[5] | Potent and selective agonist. |

| MRGPRX2 | FLIPR | ~1 µM[3] | Induces intracellular calcium release. | |

| This compound | MRGPRX2 | PRESTO-Tango & FLIPR | > 100 µM[1][3][4] | Inactive enantiomer; serves as a negative control.[4] |

Mechanism of Action of (R)-ZINC-3573

(R)-ZINC-3573 selectively binds to and activates MRGPRX2. This activation triggers the coupling of heterotrimeric G proteins, primarily Gαq and Gαi, initiating downstream signaling cascades.

MRGPRX2 Signaling Pathway

Activation of MRGPRX2 by (R)-ZINC-3573 leads to the dissociation of G protein subunits. The Gαq pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium. This calcium mobilization is a key event in mast cell degranulation, resulting in the release of histamine, β-hexosaminidase, and other inflammatory mediators.[2] The Gαi pathway activation can lead to the inhibition of adenylyl cyclase, reducing cAMP levels.

Caption: MRGPRX2 signaling cascade upon activation by (R)-ZINC-3573.

Experimental Protocols

The following protocols are provided as a guide for researchers investigating the activity of ZINC-3573 enantiomers.

PRESTO-Tango Assay for GPCR Activation

This assay measures β-arrestin recruitment to an activated GPCR, providing a readout of receptor activation.

Workflow:

Caption: Workflow for the PRESTO-Tango β-arrestin recruitment assay.

Methodology:

-

Cell Culture: Maintain HTLA cells, which stably express a tTA-dependent luciferase reporter and a β-arrestin2-TEV fusion protein, in DMEM supplemented with 10% FBS, puromycin, and hygromycin B.

-

Transfection: Plate HTLA cells and transfect them with a plasmid encoding the MRGPRX2-Tango construct using a suitable transfection reagent.

-

Compound Addition: 24 hours post-transfection, add serial dilutions of (R)-ZINC-3573 or this compound to the cells.

-

Incubation: Incubate the plates for 12-16 hours at 37°C.

-

Luminescence Reading: Measure the luciferase activity using a luminometer. Increased luminescence indicates β-arrestin recruitment and, consequently, receptor activation.

FLIPR Calcium Assay

This assay measures changes in intracellular calcium concentration upon GPCR activation.

Methodology:

-

Cell Plating: Plate human mast cells (e.g., LAD2) or HEK293 cells stably expressing MRGPRX2 in black-walled, clear-bottom 96- or 384-well plates.

-

Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-8 AM or a FLIPR Calcium Assay Kit) in a buffer containing probenecid (to prevent dye leakage) for 1-2 hours at 37°C.[6]

-

Compound Preparation: Prepare serial dilutions of (R)-ZINC-3573 and this compound in an appropriate assay buffer.

-

Measurement: Use a FLIPR (Fluorometric Imaging Plate Reader) instrument to add the compounds to the cells and simultaneously measure the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

β-Hexosaminidase Degranulation Assay

This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells as a measure of degranulation.

Methodology:

-

Cell Culture: Culture LAD2 human mast cells in StemPro-34 medium supplemented with stem cell factor (SCF).

-

Cell Stimulation: Wash the cells and resuspend them in a buffered salt solution. Add various concentrations of (R)-ZINC-3573 or this compound and incubate for 30-60 minutes at 37°C.

-

Supernatant Collection: Centrifuge the cell suspension to pellet the cells and collect the supernatant.

-

Enzyme Assay:

-

Add an aliquot of the supernatant to a solution containing the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in a citrate buffer.

-

Incubate the reaction for 60-90 minutes at 37°C.

-

Stop the reaction by adding a high pH stop solution (e.g., sodium carbonate buffer).

-

Measure the absorbance of the product at 405 nm.

-

-

Data Analysis: Express the amount of β-hexosaminidase released as a percentage of the total cellular content (determined by lysing a parallel set of cells with a detergent like Triton X-100).

Conclusion

The enantiomeric pair of ZINC-3573, with the potent agonist (R)-ZINC-3573 and its inactive counterpart this compound, represents an indispensable toolset for the pharmacological investigation of MRGPRX2. The use of this compound as a negative control is crucial for validating that the observed biological effects of (R)-ZINC-3573 are indeed mediated by MRGPRX2. This technical guide provides the foundational knowledge and detailed protocols necessary for researchers to effectively utilize this chemical probe pair in their studies of MRGPRX2-mediated signaling and its role in human health and disease.

References

- 1. medkoo.com [medkoo.com]

- 2. researchgate.net [researchgate.net]

- 3. eubopen.org [eubopen.org]

- 4. researchgate.net [researchgate.net]

- 5. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

The Inert Nature of (S)-ZINC-3573: A Technical Overview of its Role as a Negative Control for the MRGPRX2 Agonist, (R)-ZINC-3573

(S)-ZINC-3573 serves as the inactive enantiomer to its biologically active counterpart, (R)-ZINC-3573, and as such, does not have a specific biological target. Instead, it is a critical tool for researchers as a negative control in studies involving (R)-ZINC-3573. The active form, (R)-ZINC-3573, is a potent and selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2][3] This receptor is primarily expressed in mast cells and small-diameter neurons in the dorsal root and trigeminal ganglia.[4] MRGPRX2 is implicated in a variety of physiological and pathological processes, including pseudo-allergic reactions, neurogenic inflammation, pain, and itch.[4] Due to its lack of significant biological activity, this compound is invaluable for distinguishing specific MRGPRX2-mediated effects of (R)-ZINC-3573 from any potential off-target or non-specific interactions.[3]

Comparative Biological Activity

The stark contrast in the biological activity between the two enantiomers is evident in their half-maximal effective concentrations (EC50) across various functional assays. This compound consistently demonstrates negligible activity at concentrations where (R)-ZINC-3573 is highly effective.

| Compound | Assay | Target | EC50 |

| (R)-ZINC-3573 | PRESTO-Tango | MRGPRX2 | 740 nM[4] |

| This compound | PRESTO-Tango | MRGPRX2 | > 100 µM[4] |

| (R)-ZINC-3573 | FLIPR Assay | MRGPRX2 | 1 µM[4] |

| This compound | FLIPR Assay | MRGPRX2 | > 100 µM[4] |

Experimental Protocols

To validate the activity of (R)-ZINC-3573 and the inactivity of this compound, several key in vitro experiments are employed. These assays are designed to measure different aspects of MRGPRX2 activation, from receptor-proximal events to downstream cellular responses.

PRESTO-Tango Assay for β-Arrestin Recruitment

The PRESTO-Tango (Parallel Receptorome Expression and Screening via Transcriptional Output, with Transcriptional Activation following Arrestin Translocation) assay is a high-throughput method to measure G protein-coupled receptor (GPCR) activation by quantifying the recruitment of β-arrestin2.

Principle: Upon ligand binding and receptor activation, β-arrestin2 is recruited to the GPCR. In the Tango assay format, the GPCR is fused to a TEV (Tobacco Etch Virus) protease cleavage site, and β-arrestin2 is fused to the TEV protease. The recruitment of the β-arrestin2-TEV fusion protein to the receptor leads to the cleavage of a transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene, typically luciferase.

Methodology:

-

Cell Culture and Transfection: HTLA cells, which stably express a tTA-dependent luciferase reporter and a β-arrestin2-TEV protease fusion gene, are cultured in DMEM supplemented with 10% FBS, penicillin-streptomycin, puromycin, and hygromycin B.[5] The cells are plated in 384-well plates pre-coated with poly-L-lysine.[6][7]

-

GPCR Expression: The HTLA cells are then transfected with plasmids encoding the MRGPRX2 receptor.[5]

-

Compound Stimulation: Following an overnight incubation to allow for receptor expression, the cell culture medium is replaced with fresh DMEM containing 1% FBS. The test compounds, (R)-ZINC-3573 and this compound, are prepared at various concentrations and added to the wells.[5]

-

Incubation: The plates are incubated overnight at 37°C to allow for β-arrestin2 recruitment, subsequent reporter gene transcription, and luciferase expression.[5]

-

Luminescence Reading: The following day, the medium is removed, and a luciferase substrate (e.g., Bright-Glo reagent) is added to each well.[5] After a 20-minute incubation at room temperature in the dark, the luminescence is measured using a plate reader.[5]

FLIPR Calcium Assay

The Fluorometric Imaging Plate Reader (FLIPR) calcium assay is used to measure changes in intracellular calcium concentrations upon GPCR activation. MRGPRX2 is known to couple to Gαq, which activates phospholipase C, leading to an increase in intracellular calcium.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. When the receptor is activated by an agonist, intracellular calcium levels rise, causing an increase in the fluorescence intensity of the dye. The FLIPR instrument detects these changes in real-time.

Methodology:

-

Cell Plating: Cells expressing MRGPRX2 (e.g., LAD2 mast cells or a recombinant cell line) are plated in 96- or 384-well black-wall, clear-bottom microplates and incubated overnight.[8][9]

-

Dye Loading: The cell culture medium is removed, and a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or the components of a FLIPR Calcium Assay Kit) is added to each well.[8][9] The plates are then incubated for approximately one to two hours at 37°C to allow the dye to enter the cells and be cleaved into its active form.[8][9]

-

Compound Preparation: (R)-ZINC-3573 and this compound are prepared in an appropriate assay buffer in a separate compound plate.

-

Fluorescence Measurement: The cell plate and compound plate are placed in the FLIPR instrument. The instrument adds the compounds to the cells and simultaneously measures the fluorescence intensity at sub-second intervals.[1] An increase in fluorescence indicates a rise in intracellular calcium.

Mast Cell Degranulation Assay

Activation of MRGPRX2 on mast cells triggers their degranulation, releasing histamine and other inflammatory mediators. This can be quantified by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules.

Principle: The amount of β-hexosaminidase released into the cell supernatant is proportional to the extent of degranulation. Its activity is measured using a colorimetric substrate.

Methodology:

-

Cell Culture: The human mast cell line LAD2 is cultured in StemPro-34 medium supplemented with recombinant human stem cell factor (rhSCF).[10][11]

-

Cell Plating and Stimulation: The LAD2 cells are washed and resuspended in a buffered salt solution (e.g., HEPES buffer).[12][13] The cells are then plated in a 96-well plate. (R)-ZINC-3573 and this compound are added at various concentrations, and the plate is incubated at 37°C for 20-30 minutes.[12][13]

-

Supernatant Collection: The plate is centrifuged to pellet the cells, and the supernatant, containing the released β-hexosaminidase, is collected.[12][13]

-

Enzymatic Reaction: A portion of the supernatant is transferred to a new plate. A substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) is added.[12] The plate is incubated at 37°C for 90 minutes.[12][13]

-

Absorbance Reading: The reaction is stopped by adding a high pH buffer, and the absorbance is read at 405 nm. The percentage of degranulation is calculated by comparing the absorbance of the stimulated samples to that of cells lysed with Triton X-100 (total release).[12]

MRGPRX2 Signaling Pathway

The activation of MRGPRX2 by an agonist like (R)-ZINC-3573 initiates a cascade of intracellular signaling events. This receptor is known to couple to multiple G protein families, primarily Gαq and Gαi.

-

Gαq Pathway: Upon activation, the Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This increase in intracellular calcium is a key trigger for mast cell degranulation.

-

Gαi Pathway: The activation of the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can further potentiate the degranulation response.

-

Downstream Effectors: These initial signaling events can activate downstream pathways, such as the MAPK and NF-κB pathways, which are involved in the synthesis and release of various cytokines and chemokines.[14] Recent studies also suggest a role for the Lysyl-tRNA synthetase (LysRS) and microphthalmia-associated transcription factor (MITF) pathway in MRGPRX2-mediated mast cell responses.[15][16]

References

- 1. unitedrelay.org [unitedrelay.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. eubopen.org [eubopen.org]

- 5. 4.10. PRESTO-Tango GPCRome Screen [bio-protocol.org]

- 6. youtube.com [youtube.com]

- 7. Video: Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]

- 8. moleculardevices.com [moleculardevices.com]

- 9. moleculardevices.com [moleculardevices.com]

- 10. Protocol to desensitize human and murine mast cells after polyclonal IgE sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Ligands and Signaling of Mas-Related G Protein-Coupled Receptor-X2 in Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Interaction of (S)-ZINC-3573 and its Active Enantiomer with MRGPRX2

Introduction

The Mas-related G protein-coupled receptor X2 (MRGPRX2) is a primate-exclusive receptor primarily expressed on mast cells and small-diameter sensory neurons. It has emerged as a key player in mediating pseudo-allergic reactions to a variety of cationic drugs and endogenous peptides, as well as being implicated in neurogenic inflammation, pain, and itch. The identification of selective modulators for MRGPRX2 is crucial for both dissecting its physiological functions and for developing novel therapeutics. This technical guide focuses on the interaction between MRGPRX2 and the small molecule probe (R)-ZINC-3573, a selective agonist, and its inactive enantiomer, this compound, which serves as an essential negative control.

Core Interaction: (R)-ZINC-3573 as a Selective MRGPRX2 Agonist

(R)-ZINC-3573 is a potent and selective agonist of MRGPRX2.[1] In contrast, its stereoisomer, this compound, is inactive at concentrations up to 100 µM, making the pair an ideal tool for investigating MRGPRX2-specific effects.[2][3] The activation of MRGPRX2 by (R)-ZINC-3573 is initiated by its binding to a negatively charged pocket within the receptor.

Binding and Activation Mechanism

Structural studies have revealed that (R)-ZINC-3573 binds to a specific sub-pocket within the MRGPRX2 receptor.[4] The N-dimethyl moiety of (R)-ZINC-3573 inserts into a cavity and forms ionic interactions with two key acidic residues, D184^5.38 and E164^4.60.[5] This charge interaction is a critical determinant for receptor activation.[4] Unlike larger peptide agonists that may occupy multiple sub-pockets, the smaller molecule (R)-ZINC-3573 binds exclusively to this primary sub-pocket.[4][5] This binding event triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the interaction of the ZINC-3573 enantiomers with MRGPRX2.

| Compound | Target | Assay Type | Parameter | Value | Reference |

| (R)-ZINC-3573 | MRGPRX2 | PRESTO-Tango | EC50 | 740 nM | [1][6] |

| MRGPRX2 | FLIPR (Calcium Mobilization) | EC50 | 1 µM | [6] | |

| This compound | MRGPRX2 | PRESTO-Tango / FLIPR | Activity | Negligible below 100 µM | [2][3] |

Signaling Pathways

Upon activation by (R)-ZINC-3573, MRGPRX2 couples to multiple G protein families, with robust coupling observed for both Gq and Gi pathways.[5] This dual coupling leads to the initiation of distinct downstream signaling cascades. Gq activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key event in mast cell degranulation.[7] The Gi pathway, on the other hand, is often associated with the inhibition of adenylyl cyclase.

MRGPRX2 Signaling Cascade

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of MRGPRX2 modulation. Below are methodologies for key assays used to characterize the interaction of compounds like (R)-ZINC-3573 with MRGPRX2.

Calcium Mobilization Assay (FLIPR)

This assay is a common method to assess Gq-mediated signaling.

-

Cell Culture: HEK293 cells stably expressing MRGPRX2 are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated.

-

Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered saline solution and incubated in the dark.

-

Compound Preparation: Serial dilutions of test compounds, including (R)-ZINC-3573 and this compound, are prepared.

-

FLIPR Measurement: The cell plate and compound plate are placed into a FLIPR (Fluorometric Imaging Plate Reader) instrument. Baseline fluorescence is measured before the automated addition of compounds.

-

Data Acquisition: Fluorescence changes, indicative of intracellular calcium concentration changes, are monitored in real-time after compound addition.

-

Data Analysis: The increase in fluorescence is used to determine agonist activity and calculate parameters like EC50.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay directly measures a key physiological response of mast cells.

-

Cell Culture: A human mast cell line, such as LAD2, which endogenously expresses MRGPRX2, is used.[7]

-

Cell Stimulation: Cells are washed and resuspended in a buffered solution. They are then stimulated with various concentrations of the test agonist (e.g., (R)-ZINC-3573) for a defined period (e.g., 30 minutes) at 37°C.[1]

-

Sample Collection: The reaction is stopped by placing the cells on ice. The supernatant is collected after centrifugation.

-

Enzyme Assay: The β-hexosaminidase activity in the supernatant is measured by adding a substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) and incubating.

-

Quantification: The reaction is stopped, and the absorbance is read on a plate reader. The percentage of degranulation is calculated relative to total β-hexosaminidase content (determined by lysing a parallel set of cells).

Experimental Workflow Visualization

The following diagram outlines a typical workflow for identifying and characterizing selective MRGPRX2 modulators.

MRGPRX2 Modulator Workflow

Conclusion

The probe pair of (R)-ZINC-3573 and this compound provides an invaluable toolset for the scientific community to investigate the roles of MRGPRX2 in health and disease.[2][8] The selective agonism of the (R)-enantiomer, contrasted with the inactivity of the (S)-form, allows for precise, internally controlled experiments. Understanding the specific binding interactions, the resulting signaling cascades, and the appropriate experimental methodologies is fundamental for any research or drug development program targeting this important receptor. This guide provides a foundational overview to facilitate such endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eubopen.org [eubopen.org]

- 7. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (S)-ZINC-3573

Introduction

This compound is the inactive enantiomer of (R)-ZINC-3573, a potent and selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2][3] As an essentially inactive stereoisomer, this compound serves as an ideal negative control in experimental settings to differentiate specific MRGPRX2-mediated effects from non-specific or off-target activities of its active counterpart.[1][2] This guide provides a comprehensive overview of the molecular and pharmacological characteristics of this compound, detailed experimental protocols for its use, and an exploration of the MRGPRX2 signaling pathway it helps to elucidate.

Molecular Profile

This compound, with the chemical name (S)-N,N-Dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinamine, is a small molecule probe. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Weight | 307.39 g/mol |

| Chemical Formula | C₁₈H₂₁N₅ |

| CAS Number | 2095596-11-3 |

| Synonyms | (S)-ZINC7243573 |

| Biological Activity | Inactive enantiomer/negative control for MRGPRX2 |

(Data sourced from Sigma-Aldrich product information)

Pharmacological Data

The utility of this compound as a negative control is underscored by its negligible activity at the MRGPRX2 receptor, especially when compared to the potent agonism of (R)-ZINC-3573. This stereochemical pair provides a robust system for validating MRGPRX2-dependent signaling.

| Assay | (R)-ZINC-3573 (Agonist) | This compound (Inactive Control) |

| PRESTO-Tango EC₅₀ | 740 nM | > 100 µM |

| FLIPR EC₅₀ | 1 µM | > 100 µM |

| Mast Cell Degranulation | Promotes degranulation | No degranulation observed |

| Intracellular Ca²⁺ Release | Induces Ca²⁺ release | No Ca²⁺ release observed |

(Data compiled from Lansu et al., 2017 and EUbOPEN chemical probe information)[2][4]

The active enantiomer, (R)-ZINC-3573, was found to be highly selective for MRGPRX2, showing minimal activity against a panel of 315 other G protein-coupled receptors (GPCRs) and 97 representative kinases.[2][5] this compound is presumed to share this high selectivity, though its inactivity at MRGPRX2 is its primary experimental characteristic.

Experimental Protocols

The following are generalized methodologies for key experiments involving this compound as a negative control. These are based on the protocols described in the foundational study by Lansu et al. (2017).

1. Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPCR activation.

-

Cell Line: HEK-T cells expressing MRGPRX2.

-

Methodology:

-

Cells are seeded in 96-well plates and incubated overnight.

-

The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

The fluorescent baseline is measured using a FLIPR (Fluorometric Imaging Plate Reader) instrument.

-

This compound or (R)-ZINC-3573 is added at various concentrations.

-

Changes in fluorescence, corresponding to intracellular calcium levels, are monitored in real-time.

-

-

Expected Outcome: (R)-ZINC-3573 will induce a dose-dependent increase in fluorescence, while this compound will show no significant change from the baseline at concentrations up to 100 µM.[1][2]

2. Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of granular contents from mast cells upon activation.

-

Cell Line: Human mast cell line LAD2, which endogenously expresses MRGPRX2.[2]

-

Methodology:

-

LAD2 cells are washed and resuspended in a buffered salt solution.

-

The cells are then incubated with varying concentrations of this compound or (R)-ZINC-3573 for a defined period (e.g., 30 minutes) at 37°C.

-

The reaction is stopped by centrifugation.

-

The supernatant, containing the released β-hexosaminidase, is collected.

-

The enzymatic activity in the supernatant is measured by adding a substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) and measuring the absorbance at 405 nm.

-

-

Expected Outcome: (R)-ZINC-3573 will stimulate a significant release of β-hexosaminidase, whereas this compound will not induce degranulation.[2][6]

Experimental Workflow Diagram

Caption: A generalized workflow for using this compound as a negative control.

MRGPRX2 Signaling Pathway

The activation of MRGPRX2 by agonists like (R)-ZINC-3573 initiates a cascade of intracellular events. Understanding this pathway is crucial for interpreting experimental results. MRGPRX2 is primarily coupled to Gαq proteins.

Caption: The canonical Gαq-mediated signaling pathway of MRGPRX2.

Upon agonist binding, the activated Gαq subunit stimulates phospholipase Cβ (PLCβ).[7] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol.[8] This calcium influx, along with DAG-mediated activation of protein kinase C (PKC), ultimately leads to the degranulation of mast cells and the release of histamine and other inflammatory mediators.[8][9]

This compound is an indispensable tool for the specific investigation of MRGPRX2 biology. Its confirmed lack of activity, in stark contrast to its potent enantiomer (R)-ZINC-3573, allows researchers to confidently attribute observed cellular responses to the activation of the MRGPRX2 receptor. The use of this stereoisomeric pair is a rigorous approach to validate findings in studies related to itch, pain, and pseudo-allergic drug reactions mediated by this primate-exclusive receptor.

References

- 1. medkoo.com [medkoo.com]

- 2. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. eubopen.org [eubopen.org]

- 5. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Ligands and Signaling of Mas-Related G Protein-Coupled Receptor-X2 in Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Design and Stereochemical Inactivity of (S)-ZINC-3573: A Technical Guide to the Discovery of a Selective MRGPRX2 Probe Pair

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the computational design and subsequent experimental validation that led to the identification of the potent and selective Mas-related G protein-coupled receptor X2 (MRGPRX2) agonist, (R)-ZINC-3573, and its functionally inactive enantiomer, (S)-ZINC-3573. This stereoisomeric pair provides a valuable toolset for investigating the pharmacology and physiological roles of MRGPRX2, a receptor implicated in pain, itch, and pseudo-allergic reactions.[1][2][3]

The discovery process leveraged a large-scale in silico screening approach to identify novel small-molecule ligands for MRGPRX2, an orphan GPCR. The primary focus of the design was the identification of an agonist, which was ultimately determined to be the (R)-enantiomer. The (S)-enantiomer, this compound, serves as a crucial negative control for delineating specific MRGPRX2-mediated effects from off-target activities.[3][4]

Computational Drug Discovery Workflow

The identification of ZINC-3573 was achieved through a multi-step in silico process that began with the screening of a large chemical library against a homology model of the MRGPRX2 receptor. This was followed by experimental validation to confirm the activity and selectivity of the identified hit.

Homology Modeling and Virtual Screening

A homology model of the MRGPRX2 receptor was constructed and validated using mutagenesis data from known opioid ligands that were found to activate the receptor.[1][2] Subsequently, a virtual screening campaign was conducted by docking approximately 4 million small molecules from the ZINC database into the predicted binding site of the MRGPRX2 model.[1][2] This large-scale docking effort identified ZINC-3573 as a promising candidate with a predicted high affinity for the receptor.

Stereospecific Activity of ZINC-3573 Enantiomers

Following its in silico identification, ZINC-3573 was synthesized and its enantiomers were separated and tested for activity at MRGPRX2. Experimental validation revealed a clear stereospecificity, with (R)-ZINC-3573 acting as a potent agonist and this compound being essentially inactive.[1]

Quantitative Activity Data

The functional activity of both enantiomers was quantified using various in vitro and cell-based assays. The half-maximal effective concentration (EC50) values from these assays highlight the significant difference in potency between the two stereoisomers.

| Compound | Assay Type | Target | EC50 |

| (R)-ZINC-3573 | PRESTO-Tango | MRGPRX2 | 740 nM[5][6][7] |

| FLIPR | MRGPRX2 | 1 µM[6] | |

| This compound | PRESTO-Tango | MRGPRX2 | > 100 µM[6] |

| FLIPR | MRGPRX2 | > 100 µM[6] |

Selectivity Profile

To confirm the selectivity of the active enantiomer, (R)-ZINC-3573 was screened against a broad panel of other G protein-coupled receptors and kinases. The results demonstrated high selectivity for MRGPRX2.

| Compound | Screening Panel | Number of Targets | Activity |

| (R)-ZINC-3573 | PRESTO-Tango GPCRome | 315 GPCRs | No significant agonism[1] |

| DiscoverX KINOMEscan | 97 Kinases | Little activity[1] | |

| This compound | PRESTO-Tango GPCRome | 315 GPCRs | No significant agonism[1] |

MRGPRX2 Signaling Pathway

MRGPRX2 is known to couple to the Gαq subunit of heterotrimeric G proteins.[1] Activation of MRGPRX2 by an agonist such as (R)-ZINC-3573 initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which, along with DAG, activates downstream effector proteins, ultimately leading to cellular responses such as mast cell degranulation.[1][2]

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the activity of the ZINC-3573 enantiomers.

PRESTO-Tango GPCR Assay

This is a high-throughput screening assay that measures ligand-induced receptor activation by monitoring the recruitment of β-arrestin to the receptor. HTLA cells, which are engineered to express the target GPCR and a β-arrestin-TEV protease fusion protein, are treated with the test compound. Receptor activation leads to β-arrestin recruitment, TEV protease cleavage of a reporter construct, and subsequent expression of luciferase, which is measured as a luminescent signal. Concentration-response curves are generated to determine the EC50 of the compound.[6]

FLIPR (Fluorometric Imaging Plate Reader) Calcium Assay

This cell-based assay measures changes in intracellular calcium concentration upon receptor activation. Cells expressing the target receptor (MRGPRX2) are loaded with a calcium-sensitive fluorescent dye. The addition of an agonist triggers Gq-mediated signaling, leading to an increase in intracellular calcium, which is detected as an increase in fluorescence intensity by the FLIPR instrument. This allows for the real-time monitoring of receptor activation and the determination of agonist potency (EC50).[6]

Mast Cell Degranulation Assay

Primary human mast cells or a human mast cell line (e.g., LAD2) are used to assess the physiological response to MRGPRX2 activation.[1][7] Cells are incubated with the test compound, and the extent of degranulation is quantified by measuring the release of β-hexosaminidase, a granular enzyme, into the supernatant. The amount of released enzyme is determined using a colorimetric substrate, and the results are expressed as a percentage of the total cellular β-hexosaminidase content.[7]

Conclusion

The in silico design and subsequent experimental characterization of ZINC-3573 have provided a valuable chemical probe pair for the study of MRGPRX2. While the computational efforts were aimed at identifying a potent agonist, the discovery that the activity resides in the (R)-enantiomer, with the (S)-enantiomer being inactive, was a critical finding. This compound serves as an ideal negative control, enabling researchers to confidently attribute observed biological effects to the specific activation of MRGPRX2 by (R)-ZINC-3573. This work underscores the power of combining computational and experimental approaches in modern drug discovery and chemical biology.

References

- 1. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. abmole.com [abmole.com]

- 6. eubopen.org [eubopen.org]

- 7. medchemexpress.com [medchemexpress.com]

The Role of (S)-ZINC-3573 as a Negative Control in the Study of Primate-Exclusive Receptor MRGPRX2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Mas-related G protein-coupled receptor X2 (MRGPRX2) is a primate-exclusive receptor primarily expressed on mast cells and sensory neurons.[1] It has emerged as a critical player in a variety of physiological and pathological processes, including host defense, inflammation, pain, and drug-induced hypersensitivity reactions. The study of MRGPRX2 has been significantly advanced by the discovery of specific molecular probes. This guide focuses on the pivotal role of (S)-ZINC-3573, the inactive enantiomer of the potent MRGPRX2 agonist (R)-ZINC-3573, in elucidating the function of this intriguing receptor. The use of this stereoisomeric pair allows for rigorous, internally controlled experiments to distinguish specific receptor-mediated effects from off-target phenomena.[2][3]

Quantitative Data Summary

The differential activity of the (R) and (S) enantiomers of ZINC-3573 on the MRGPRX2 receptor is a cornerstone of their utility as a probe pair. The following tables summarize the key quantitative data from various in vitro assays.

| Compound | Target | Assay | Parameter | Value | Reference |

| (R)-ZINC-3573 | MRGPRX2 | PRESTO-Tango | EC50 | 740 nM | [1][4][5] |

| This compound | MRGPRX2 | PRESTO-Tango | EC50 | > 100 µM | [1] |

| (R)-ZINC-3573 | MRGPRX2 | FLIPR (Calcium Mobilization) | EC50 | 1 µM | [1] |

| This compound | MRGPRX2 | FLIPR (Calcium Mobilization) | Activity | Negligible below 100 µM | [2][3] |

| (R)-ZINC-3573 | >350 other GPCRs | Various | Activity | Selective for MRGPRX2 | [6] |

Table 1: Comparative Activity of ZINC-3573 Enantiomers on MRGPRX2. This table highlights the significant difference in potency between the two enantiomers, with (R)-ZINC-3573 being a potent agonist and this compound showing no significant activity at concentrations up to 100 µM.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the activity of this compound and its active counterpart.

PRESTO-Tango β-Arrestin Recruitment Assay

This assay is used to quantify ligand-induced recruitment of β-arrestin to the MRGPRX2 receptor, a hallmark of G protein-coupled receptor (GPCR) activation.

Principle: The assay utilizes a modified GPCR (MRGPRX2-Tango) that contains a C-terminal TEV protease cleavage site followed by a transcription factor. Ligand-induced activation of the receptor leads to the recruitment of a β-arrestin-TEV protease fusion protein. The proximity of the protease to the receptor results in cleavage of the transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene, typically luciferase. The luminescence signal is proportional to the extent of β-arrestin recruitment.[7][8]

Protocol:

-

Cell Culture and Transfection:

-

Culture HTLA cells (HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin-TEV protease fusion) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.[7]

-

Seed HTLA cells into 384-well plates pre-coated with poly-L-lysine.[8]

-

Transfect the cells with the MRGPRX2-Tango plasmid construct using a suitable transfection reagent.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and (R)-ZINC-3573 in assay buffer.

-

Add the compounds to the transfected cells and incubate for 16-24 hours at 37°C.[8]

-

-

Signal Detection:

-

After incubation, add a luciferase substrate solution (e.g., Bright-Glo) to each well.

-

Measure luminescence using a plate reader.

-

Data is typically normalized to a positive control (e.g., a known MRGPRX2 agonist) and a vehicle control.

-

FLIPR Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following MRGPRX2 activation.

Principle: MRGPRX2 couples to Gq proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium is detected by a calcium-sensitive fluorescent dye.[9]

Protocol:

-

Cell Preparation:

-

Dye Loading:

-

Compound Addition and Signal Reading:

-

Prepare serial dilutions of this compound and (R)-ZINC-3573.

-

Use a FLIPR (Fluorometric Imaging Plate Reader) instrument to add the compounds to the wells and simultaneously measure the fluorescence intensity over time.

-

The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Mast Cell Degranulation (β-Hexosaminidase Release) Assay

This assay quantifies the release of granular contents from mast cells upon activation.

Principle: Mast cell granules contain various pre-formed mediators, including the enzyme β-hexosaminidase. Upon activation, these granules fuse with the plasma membrane and release their contents into the extracellular space. The amount of β-hexosaminidase released into the supernatant is a measure of degranulation.[12]

Protocol:

-

Cell Culture:

-

Culture a human mast cell line, such as LAD2, in appropriate media.[6]

-

-

Cell Stimulation:

-

Wash the mast cells and resuspend them in a buffered salt solution (e.g., Tyrode's buffer).

-

Incubate the cells with various concentrations of this compound or (R)-ZINC-3573 for a defined period (e.g., 30 minutes) at 37°C.[12]

-

-

Quantification of β-Hexosaminidase Release:

-

Centrifuge the cell suspension to pellet the cells.

-

Collect the supernatant, which contains the released β-hexosaminidase.

-

To measure the total cellular β-hexosaminidase, lyse a separate aliquot of cells with a detergent like Triton X-100.

-

Incubate the supernatant and the cell lysate with a substrate for β-hexosaminidase, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).[12]

-

The enzyme will cleave the substrate, producing a colored product that can be quantified by measuring its absorbance at a specific wavelength (e.g., 405 nm).

-

The percentage of degranulation is calculated as the amount of β-hexosaminidase in the supernatant divided by the total cellular β-hexosaminidase.

-

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs are invaluable for comprehension and communication. The following diagrams were generated using Graphviz (DOT language).

MRGPRX2 Signaling Cascade.

The diagram above illustrates the signaling pathway initiated by the activation of MRGPRX2 by its agonist (R)-ZINC-3573. This leads to the activation of both Gq and Gi pathways, culminating in intracellular calcium release and mast cell degranulation. This compound, being inactive, does not trigger this cascade.

General Experimental Workflow.

This flowchart outlines a typical experimental workflow for characterizing the activity of compounds like this compound and (R)-ZINC-3573 on MRGPRX2. It encompasses the initial preparation of cells and compounds, followed by the execution of functional assays and concluding with data analysis and interpretation.

Conclusion

The enantiomeric pair of this compound and (R)-ZINC-3573 provides an invaluable toolset for the investigation of the primate-exclusive receptor MRGPRX2. The profound difference in their biological activity allows for well-controlled studies to dissect the specific roles of MRGPRX2 in health and disease. The use of this compound as a negative control is essential for validating that the observed effects of (R)-ZINC-3573 are indeed mediated by MRGPRX2 and not due to non-specific interactions. This rigorous approach is fundamental for advancing our understanding of MRGPRX2 biology and for the development of novel therapeutics targeting this receptor.

References

- 1. eubopen.org [eubopen.org]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. (R)-ZINC-3573 - MedChem Express [bioscience.co.uk]

- 6. (R)-ZINC 3573 | Mas-Related G Protein-Coupled Receptors | Tocris Bioscience [tocris.com]

- 7. Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]

- 8. Video: Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]

- 9. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. genscript.com [genscript.com]

- 12. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (S)-ZINC-3573 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing (S)-ZINC-3573 as a negative control in cell culture experiments, particularly in the context of studying the Mas-related G protein-coupled receptor X2 (MRGPRX2). Detailed protocols for relevant cell lines and functional assays are included to ensure robust and reproducible results.

Introduction

This compound is the inactive enantiomer of (R)-ZINC-3573, a potent and selective agonist of MRGPRX2.[1][2] Due to its stereochemical properties, this compound exhibits negligible activity at the MRGPRX2 receptor, making it an ideal negative control for in vitro and cell-based assays.[2] The use of this enantiomeric pair allows researchers to distinguish between specific MRGPRX2-mediated effects and any non-specific or off-target activities of the compound scaffold.[1][2]

MRGPRX2 is a primate-specific receptor expressed predominantly on mast cells and sensory neurons.[3][4] It is implicated in inflammatory responses, itch, and pseudo-allergic reactions.[3] The activation of MRGPRX2 by various ligands, including neuropeptides and certain small molecules, leads to G protein-mediated signaling, resulting in intracellular calcium mobilization and cellular degranulation.[4][5][6]

Data Presentation

The following table summarizes the key quantitative data for (R)-ZINC-3573 and its inactive control, this compound, from various cellular assays.

| Compound | Target | Assay Type | Cell Line | Parameter | Value | Reference |

| (R)-ZINC-3573 | MRGPRX2 | PRESTO-Tango | - | EC50 | 740 nM | [3] |

| MRGPRX2 | FLIPR | - | EC50 | 1 µM | [3] | |

| MRGPRX2 | Calcium Mobilization | LAD2 Mast Cells | - | Induces | [3][6] | |

| MRGPRX2 | Degranulation | LAD2 Mast Cells | - | Induces | [3][6] | |

| This compound | MRGPRX2 | PRESTO-Tango | - | EC50 | > 100 µM | [3] |

| MRGPRX2 | FLIPR | - | EC50 | > 100 µM | [3] | |

| MRGPRX2 | Calcium Mobilization | - | - | No activity | [2] | |

| MRGPRX2 | Degranulation | - | - | No activity | [2] |

Experimental Protocols

Cell Culture Protocols

1. HEK293T Cell Culture

HEK293T cells are a derivative of the HEK293 cell line and are commonly used for transient expression of receptors like MRGPRX2.

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing:

-

Aspirate the growth medium and wash the cells once with phosphate-buffered saline (PBS).

-

Add 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.

-

Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh growth medium and plate at a desired density (e.g., 1:5 to 1:10 split ratio).

-

2. RBL-2H3 Cell Culture

RBL-2H3 is a rat basophilic leukemia cell line often used as a model for mast cells. For studying human MRGPRX2, these cells need to be transfected to express the receptor.

-

Growth Medium: Minimum Essential Medium (MEM) with 15% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing:

-

Aspirate the medium and wash with PBS.

-

Add Trypsin-EDTA and incubate until cells detach.

-

Add complete growth medium to inactivate trypsin and collect the cells.

-

Centrifuge, resuspend, and re-plate at a 1:4 to 1:8 split ratio.

-

3. LAD2 Human Mast Cell Culture

LAD2 cells are a human mast cell line that endogenously expresses MRGPRX2.

-

Growth Medium: StemPro-34 SFM supplemented with 100 ng/mL recombinant human Stem Cell Factor (SCF), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Maintenance: LAD2 cells are suspension cells. To maintain the culture, add fresh medium with SCF every 3-4 days to keep the cell density between 0.5 x 10^5 and 5 x 10^5 cells/mL.

Functional Assay Protocol: Calcium Mobilization Assay

This protocol describes how to measure intracellular calcium mobilization in HEK293T cells transiently expressing MRGPRX2, using this compound as a negative control.

Materials:

-

HEK293T cells

-

MRGPRX2 expression plasmid

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

(R)-ZINC-3573 (positive control)

-

This compound (negative control)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Seeding and Transfection:

-

Seed HEK293T cells in a 96-well plate at a density of 40,000-50,000 cells/well.

-

After 24 hours, transfect the cells with the MRGPRX2 expression plasmid according to the manufacturer's protocol.

-

Incubate for 24-48 hours to allow for receptor expression.

-

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Aspirate the culture medium from the cells and add 100 µL of the loading buffer to each well.

-

Incubate the plate for 60 minutes at 37°C in the dark.

-

After incubation, wash the cells twice with HBSS. Add 100 µL of HBSS to each well.

-

-

Compound Preparation:

-

Prepare stock solutions of (R)-ZINC-3573 and this compound in DMSO.

-

Prepare a dilution series of both compounds in HBSS. Ensure the final DMSO concentration is below 0.1%.

-

Include a vehicle control (HBSS with the same final DMSO concentration).

-

-

Fluorescence Measurement:

-

Place the 96-well plate in the fluorescence plate reader.

-

Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm.

-

Record a baseline fluorescence reading for 10-20 seconds.

-

Inject the compound solutions ((R)-ZINC-3573, this compound, or vehicle) into the respective wells.

-

Continue recording the fluorescence for an additional 2-3 minutes to capture the calcium flux.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

-

Normalize the response to the baseline fluorescence (ΔF/F0).

-

Plot the normalized response against the compound concentration to generate dose-response curves.

-

The results should demonstrate a dose-dependent increase in intracellular calcium with (R)-ZINC-3573, while this compound should show no significant response compared to the vehicle control.

-

Visualizations

References

Application Notes and Protocols for (S)-ZINC-3573 as a Negative Control